(Sulphonyldiimino)bisbenzoic acid

Description

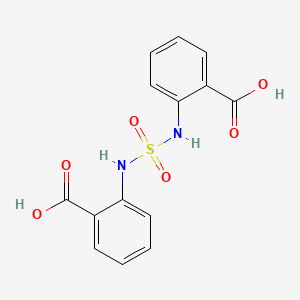

Structure

3D Structure

Properties

CAS No. |

72017-26-6 |

|---|---|

Molecular Formula |

C14H12N2O6S |

Molecular Weight |

336.32 g/mol |

IUPAC Name |

2-[(2-carboxyphenyl)sulfamoylamino]benzoic acid |

InChI |

InChI=1S/C14H12N2O6S/c17-13(18)9-5-1-3-7-11(9)15-23(21,22)16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20) |

InChI Key |

JHQQIVLTXNUMPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)NC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sulphonyldiimino Bisbenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (Sulphonyldiimino)bisbenzoic acid, chemically known as 4,4'-((sulfonylbis(4,1-phenylene))bis(azanediyl))dibenzoic acid, reveals several logical disconnection points, suggesting potential synthetic routes. The most apparent disconnections are at the C-N bonds linking the aminobenzoic acid to the diphenyl sulfone core.

Figure 1: Retrosynthetic Analysis of this compound

This primary disconnection suggests that the molecule can be assembled from two key precursors: 4-aminobenzoic acid and a diphenyl sulfone derivative bearing suitable leaving groups.

A further disconnection of the diphenyl sulfone core itself points to two main strategies:

Building the diphenyl sulfone first: This involves the synthesis of 4,4'-diaminodiphenyl sulfone (dapsone) or 4,4'-dichlorodiphenyl sulfone, followed by coupling with 4-aminobenzoic acid.

Forming the sulfone bridge late in the synthesis: This approach would involve coupling two molecules of an N-protected 4-aminobenzoic acid derivative with a sulfur source like thionyl chloride or sulfuryl chloride.

Based on this analysis, the key precursors for the synthesis of this compound are:

4-Aminobenzoic acid

4,4'-Diaminodiphenyl sulfone (Dapsone)

4-Halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-iodobenzoic acid)

Sulfonyl chlorides (e.g., benzene (B151609) sulfonyl chloride or p-toluenesulfonyl chloride)

Classical Synthetic Pathways

Classical synthetic methodologies for preparing this compound often draw inspiration from the well-established synthesis of its structural analog, dapsone. These methods typically involve multi-step sequences and can be categorized based on the key bond-forming reactions.

One prominent classical route involves the Ullmann condensation reaction . This copper-catalyzed cross-coupling reaction is effective for forming carbon-nitrogen bonds. In this context, 4,4'-diaminodiphenyl sulfone (dapsone) can be reacted with two equivalents of a 4-halobenzoic acid, such as 4-chlorobenzoic acid or 4-iodobenzoic acid, in the presence of a copper catalyst and a base. wikipedia.orgwikipedia.org High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically employed, and the reaction often requires elevated temperatures. wikipedia.org

Another classical approach is based on the reaction of an amine with a sulfonyl chloride . In a potential pathway, two equivalents of 4-aminobenzoic acid could be reacted with a suitable disulfonyl chloride. However, a more controlled and common strategy involves the reaction of an aromatic amine with a sulfonyl chloride in the presence of a base like pyridine. echemcom.comcbijournal.com For the synthesis of the target molecule, this would entail the reaction of 4-aminobenzoic acid with a pre-formed 4,4'-dichlorosulfonyldiphenyl ether or a similar reactive species.

A third classical pathway involves the electrophilic aromatic substitution reaction. This could theoretically involve the sulfonation of two equivalents of N-phenyl-4-aminobenzoic acid. However, controlling the regioselectivity of the sulfonation to achieve the desired 4,4'-linkage can be challenging, often leading to a mixture of isomers.

| Classical Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | 4,4'-Diaminodiphenyl sulfone, 4-Halobenzoic acid | Copper catalyst, Base (e.g., K2CO3), High-boiling solvent (e.g., NMP, DMF), High temperature (>150°C) | Good for C-N bond formation | Harsh reaction conditions, Stoichiometric copper, Potential for side reactions |

| Sulfonamide Formation | 4-Aminobenzoic acid, Disulfonyl chloride derivative | Base (e.g., Pyridine), Inert solvent | Generally high yields, Well-established reaction | Requires synthesis of a specific disulfonyl chloride precursor |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact. For the synthesis of this compound, several green chemistry strategies can be envisioned.

One key area of improvement is the replacement of hazardous solvents. Traditional solvents like NMP and DMF are effective but pose environmental and health risks. Greener alternatives such as ionic liquids, deep eutectic solvents, or even water (under specific conditions) could be explored for reactions like the Ullmann condensation.

The use of more environmentally benign catalysts is another important aspect. While copper is a relatively abundant and less toxic transition metal compared to palladium, efforts are ongoing to develop more efficient and recyclable copper catalysts. Immobilizing the copper catalyst on a solid support, for instance, can facilitate its recovery and reuse, reducing waste.

Microwave-assisted organic synthesis (MAOS) presents a significant green advantage by dramatically reducing reaction times and often improving yields. The application of microwave irradiation to the Ullmann condensation or sulfonamide formation could lead to more energy-efficient processes. nih.gov

Furthermore, exploring one-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. For example, a one-pot process could involve the in-situ formation of a sulfonyl chloride from a sulfonic acid followed by immediate reaction with the aminobenzoic acid.

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that require careful optimization include:

Catalyst System: For copper-catalyzed reactions like the Ullmann condensation, the choice of the copper source (e.g., CuI, Cu2O, or copper powder), the ligand, and the catalyst loading are critical. Different ligands, such as phenanthroline or N,N'-dimethylethylenediamine, can significantly influence the reaction efficiency.

Base: The choice and stoichiometry of the base (e.g., K2CO3, Cs2CO3, or an organic base like triethylamine) can affect the reaction rate and the formation of byproducts.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion without promoting decomposition of the product or starting materials.

Solvent: The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction kinetics.

Reactant Stoichiometry: The molar ratio of the reactants needs to be carefully controlled to maximize the formation of the desired product and minimize the formation of partially reacted intermediates.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

| Parameter | Range/Options for Optimization | Potential Impact |

| Catalyst Loading | 0.1 - 10 mol% | Affects reaction rate and cost |

| Ligand | Phenanthroline, DMEDA, etc. | Influences catalyst activity and stability |

| Base | K2CO3, Cs2CO3, Et3N | Affects deprotonation and reaction rate |

| Temperature | 100 - 200 °C | Influences reaction rate and selectivity |

| Solvent | NMP, DMF, Ionic Liquids | Affects solubility and reaction kinetics |

Scale-Up Considerations for Academic and Industrial Production

Transitioning the synthesis of this compound from a laboratory scale to academic or industrial production presents several challenges that need to be addressed.

Cost of Raw Materials: The cost and availability of the starting materials, particularly the diphenyl sulfone core and any specialized catalysts or ligands, will be a major factor in the economic viability of the process.

Process Safety: A thorough hazard analysis of the entire process is essential. This includes evaluating the toxicity and flammability of all reactants, solvents, and intermediates, as well as managing any exothermic reactions.

Heat and Mass Transfer: In large-scale reactors, efficient heat and mass transfer become critical for maintaining consistent reaction conditions and preventing the formation of hot spots that could lead to side reactions or decomposition.

Product Isolation and Purification: Developing a robust and scalable method for isolating and purifying the final product is crucial. This may involve crystallization, filtration, and washing procedures that are efficient and minimize product loss.

Waste Management: A plan for the responsible disposal or recycling of all waste streams, including solvents, catalyst residues, and byproducts, must be in place to comply with environmental regulations.

Equipment: The choice of reactor and other processing equipment must be suitable for the specific reaction conditions and the scale of production. For high-temperature reactions, specialized equipment may be required.

Careful consideration of these factors during the process development phase is essential for the successful and sustainable production of this compound on a larger scale.

Chemical Reactivity and Derivatization of Sulphonyldiimino Bisbenzoic Acid

Electrophilic and Nucleophilic Reactions of the Aromatic Rings

The benzene (B151609) rings in (Sulphonyldiimino)bisbenzoic acid are substituted with both the sulfonyldiimino group and a carboxylic acid group. The electronic properties of these substituents significantly influence the susceptibility of the aromatic rings to electrophilic and nucleophilic attack.

The sulfonyl group (-SO₂-) is a strong electron-withdrawing group, and by extension, the sulfonyldiimino moiety [-N=S(O₂)=N-] is also expected to deactivate the aromatic rings towards electrophilic aromatic substitution . This deactivation occurs because the electron-withdrawing nature of the sulfonyl group reduces the electron density of the benzene ring, making it less attractive to electrophiles. Furthermore, the carboxylic acid group (-COOH) is also an electron-withdrawing and deactivating group. In electrophilic aromatic substitution reactions such as nitration, halogenation, or sulfonation, the incoming electrophile will be directed to the meta position with respect to both the sulfonyldiimino and carboxylic acid groups.

Conversely, the presence of these strong electron-withdrawing groups activates the aromatic rings towards nucleophilic aromatic substitution (SNAr) . This type of reaction is facilitated in electron-deficient aromatic systems. For a nucleophilic attack to occur, a suitable leaving group, such as a halide, would typically need to be present on the ring. If such a derivative were used, nucleophiles would preferentially attack the positions ortho and para to the strongly deactivating sulfonyl group.

A summary of the directing effects of the substituents on the aromatic rings is presented in the table below.

| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Directing Preference (Electrophilic) | Influence on Nucleophilic Aromatic Substitution | Directing Preference (Nucleophilic) |

| -N=S(O₂)=N- (Sulfonyldiimino) | Electron-withdrawing | Deactivating | meta | Activating | ortho, para |

| -COOH (Carboxylic Acid) | Electron-withdrawing | Deactivating | meta | Activating | ortho, para |

Transformations Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups in this compound are primary sites for a variety of chemical transformations. These reactions are fundamental to the synthesis of numerous derivatives, including esters, amides, and acid chlorides.

Esterification , the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding diester. This reaction is typically reversible and driven to completion by removing the water formed during the reaction. The general scheme for the esterification of this compound is as follows:

HOOC-Ar-N=S(O₂)=N-Ar-COOH + 2 R'OH ⇌ R'OOC-Ar-N=S(O₂)=N-Ar-COOR' + 2 H₂O (where Ar represents the benzene ring)

Similarly, amidation can be achieved by reacting the dicarboxylic acid with ammonia or a primary or secondary amine to form the corresponding diamide. This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, to proceed efficiently.

The carboxylic acid groups can also be reduced to alcohols, although this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Sulfonyldiimino Moiety

The sulfonyldiimino moiety [-N=S(O₂)=N-] is a key structural feature of the molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two oxygen atoms and two nitrogen atoms, making it highly electrophilic. The N=S double bonds are polarized towards the more electronegative nitrogen atoms, rendering the sulfur atom susceptible to nucleophilic attack.

However, the sulfonyl group is generally stable to a wide range of reaction conditions. Hydrolysis of the sulfonyl group would require harsh conditions. The reactivity of the imino groups (-N=) in this specific context is not extensively documented, but N-sulfonyl imines, in general, are known to be good electrophiles and can undergo addition reactions at the carbon-nitrogen double bond. In the case of this compound, the nitrogen atoms are part of the linkage between the sulfonyl group and the aromatic rings.

Synthesis of Novel this compound Derivatives

The reactivity of the different functional groups of this compound allows for the synthesis of a diverse array of novel derivatives.

As previously mentioned, the carboxylic acid groups are readily converted into esters and amides. These reactions are crucial for modifying the solubility, polarity, and other physicochemical properties of the parent molecule. For instance, esterification with long-chain alcohols can increase the hydrophobicity of the resulting derivative. Amidation with functionalized amines can introduce new reactive sites or specific binding moieties.

A table summarizing representative esterification and amidation reactions is provided below.

| Reactant | Reagent | Product |

| This compound | Methanol/H⁺ | Dimethyl (Sulphonyldiimino)bisbenzoate |

| This compound | Ethanol/H⁺ | Diethyl (Sulphonyldiimino)bisbenzoate |

| This compound | Thionyl chloride, then Ammonia | (Sulphonyldiimino)bis(benzamide) |

| This compound | Thionyl chloride, then Ethylamine | N,N'-Diethyl-(Sulphonyldiimino)bis(benzamide) |

Further functionalization of the aromatic rings can be achieved through electrophilic or nucleophilic substitution reactions, as discussed in section 3.1. For example, nitration of the aromatic rings would introduce nitro groups at the meta positions relative to the existing substituents. These nitro groups could then be further reduced to amino groups, providing sites for further derivatization.

The difunctional nature of this compound, with its two carboxylic acid groups, makes it a suitable monomer for the synthesis of oligomers and polymers. Polycondensation reactions with diols or diamines can lead to the formation of polyesters and polyamides, respectively.

The general scheme for the formation of a polyamide from this compound and a diamine is:

n HOOC-Ar-N=S(O₂)=N-Ar-COOH + n H₂N-R-NH₂ → [-OC-Ar-N=S(O₂)=N-Ar-CO-NH-R-NH-]n + 2n H₂O

The properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength, can be tailored by varying the structure of the comonomer (the diol or diamine). The rigid sulfonyldiimino unit in the polymer backbone would be expected to impart high thermal stability to the resulting materials.

Computational and Theoretical Investigations of Sulphonyldiimino Bisbenzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process would reveal crucial information about bond lengths, bond angles, and dihedral angles within the (Sulphonyldiimino)bisbenzoic acid molecule. Analysis of the electronic structure would provide a detailed picture of how electrons are distributed across the molecule, influencing its polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. researchgate.netnanobioletters.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). nanobioletters.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

Local reactivity descriptors, often derived from the Fukui function, would pinpoint the specific atoms or regions within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack.

Theoretical Vibrational Spectra Prediction and Assignment

DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By simulating the vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. This would provide a detailed vibrational characterization of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can explore its dynamic behavior. MD simulations would reveal the different conformations that this compound can adopt in various environments (e.g., in a solvent or in the solid state) and the energetic barriers between these conformations. This is particularly relevant for understanding the flexibility of the molecule and its interactions with other molecules.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods could be employed. Ab initio methods, which are based on first principles without empirical parameters, could provide highly accurate benchmarks for the electronic properties of this compound. Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for preliminary investigations or for very large systems.

The application of computational and theoretical chemistry to this compound holds significant promise for a deeper understanding of its intrinsic properties. The generation of data on its optimized geometry, electronic structure, reactivity, and conformational dynamics would provide a solid foundation for future experimental work and the rational design of new materials or molecules with desired functionalities. Currently, the scientific community awaits such a detailed investigation to unlock the full potential of this intriguing compound.

Solvation Models and Environmental Effects on Molecular Behavior

Implicit solvation models, also known as continuum models, are a computationally efficient first approach. numberanalytics.comwikipedia.org They represent the solvent as a continuous medium characterized by its bulk properties, most notably the dielectric constant (ε). muni.cz The solute is placed within a cavity carved out of this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. numberanalytics.comq-chem.com

Polarizable Continuum Model (PCM): The Polarizable Continuum Model (PCM) is a widely used method that calculates the solvation free energy by considering the mutual polarization between the solute and the solvent. wikipedia.orguni-muenchen.de The total free energy of solvation in this model is typically partitioned into several components:

Electrostatic (G_es_): The energy arising from the electrostatic interactions between the solute and the polarized continuum. wikipedia.org

Cavitation (G_cav_): The energy required to create the solute-sized cavity within the solvent. uni-muenchen.de

Dispersion-Repulsion (G_dr_): The energy associated with the van der Waals interactions between the solute and solvent molecules. wikipedia.org

Different flavors of PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like PCM (C-PCM), offer refined ways to calculate these interactions. wikipedia.orgpyscf.org For a molecule like this compound, PCM can be used to predict how its conformational preferences and electronic properties change when moved from a nonpolar solvent like benzene (B151609) (low ε) to a polar solvent like water (high ε). muni.cz

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that builds upon the principles of continuum solvation. acs.orggithub.io A key feature of the SMD model is its applicability to virtually any solvent, provided certain solvent descriptors are known (e.g., dielectric constant, refractive index, surface tension). acs.org It calculates the free energy of solvation by combining the bulk-electrostatic contribution, determined from the solute's electron density, with terms that account for short-range interactions at the solute-solvent interface, known as cavity-dispersion-solvent-structure (CDS) effects. acs.orgresearchgate.net The SMD model has been parameterized for a wide range of neutral and ionic solutes, making it a robust choice for predicting solvation free energies. ccu.edu.tw

For this compound, with its two carboxylic acid groups, predicting properties like pKa values is crucial. However, studies on other dicarboxylic acids have shown that purely implicit solvation models can sometimes fail to produce accurate results for dissociation constants. acs.orgnih.govacs.org The strong, localized interactions of water molecules with the carboxylate anions are often not perfectly captured by a uniform continuum.

To address this, mixed discrete-continuum models (also called explicit-implicit or cluster-continuum models) are employed. acs.orgnih.gov In this approach, the solute is surrounded by a small number of explicit solvent molecules (e.g., water) in the first solvation shell, and this entire "cluster" is then embedded within a polarizable continuum. acs.orgosti.gov This method significantly improves the accuracy of pKa predictions for dicarboxylic acids by accounting for the specific hydrogen bonding interactions that stabilize the charged species. acs.orgnih.gov

The choice of solvent dramatically affects molecular behavior. The following interactive table illustrates hypothetical solvation free energies (ΔG_solv_) for this compound in different solvents, as would be predicted by a model like SMD. A more negative value indicates more favorable solvation.

| Solvent | Dielectric Constant (ε) | Predicted ΔG_solv (kcal/mol) |

| Water | 78.4 | -25.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -21.8 |

| Acetonitrile | 37.5 | -18.9 |

| Ethanol | 24.5 | -15.2 |

| Benzene | 2.3 | -5.7 |

Note: The data in this table is illustrative and represents typical trends expected from computational solvation models. It is not based on experimentally measured values for this compound.

Furthermore, environmental factors like the pH of an aqueous solution can be simulated by studying the different protonation states of the molecule. The dicarboxylic acid nature of this compound means it can exist in neutral, mono-anionic, and di-anionic forms. Computational models can calculate the relative stability of these forms in solution, providing insight into its acid-base properties. The following table shows illustrative pKa values for the two carboxylic acid groups, comparing a purely implicit model with a more accurate mixed discrete-continuum model.

| Protonation Step | Implicit Model (Predicted pKa) | Mixed Model (Predicted pKa) |

| First Dissociation (pKa1) | 4.5 | 3.8 |

| Second Dissociation (pKa2) | 6.2 | 5.1 |

Note: The data in this table is hypothetical, generated to illustrate the known discrepancy between implicit and mixed solvation models for dicarboxylic acids, based on findings for similar compounds. acs.orgnih.govacs.org

These computational investigations are essential for building a comprehensive understanding of how this compound behaves in different chemical environments, guiding its potential applications and further experimental study.

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Sulphonyldiimino Bisbenzoic Acid

Ligand Design Principles and Coordination Modes of the Carboxylate and Sulfonyldiimino Groups

The design of ligands is a cornerstone of modern coordination chemistry, dictating the ultimate structure and function of the resulting metal complexes. (Sulphonyldiimino)bisbenzoic acid is a bifunctional ligand, offering multiple coordination sites through its carboxylate and sulphonyldiimino groups.

The carboxylate groups are versatile and well-understood coordination moieties. They can bind to metal centers in a variety of modes, including monodentate, bidentate chelating, and bridging fashions. This flexibility allows for the formation of diverse architectures, from discrete molecular complexes to extended one-, two-, or three-dimensional polymers. nih.govrsc.orgmdpi.com The choice of metal ion, solvent, and reaction conditions can influence the preferred coordination mode of the carboxylate groups.

Synthesis of Metal Complexes and Coordination Compounds

The synthesis of metal complexes with this compound, while not explicitly documented, can be extrapolated from established methods for similar carboxylate-based ligands. chesci.commdpi.com Common synthetic strategies include:

Solvothermal/Hydrothermal Synthesis: This is a widely used technique for the preparation of coordination polymers and MOFs. It involves heating the ligand and a metal salt in a sealed vessel with a suitable solvent. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. nih.govekb.eg

Slow Evaporation: A simpler method where a solution containing the ligand and metal salt is allowed to slowly evaporate at room temperature, leading to the gradual formation of crystals.

Diffusion Method: This technique involves the slow diffusion of a solution of one reactant into a solution of the other, often through a buffer layer, promoting the growth of high-quality single crystals.

The choice of metal ion is critical in determining the final structure and properties of the complex. Transition metals like zinc, copper, manganese, and cadmium are frequently used due to their varied coordination geometries and electronic properties. chesci.commdpi.com

Table 1: General Synthetic Approaches for Metal-Carboxylate Complexes

| Synthesis Method | Description | Typical Reactants |

| Solvothermal/Hydrothermal | Reaction in a sealed vessel at elevated temperature and pressure. | Dicarboxylic acid ligand, metal salt (e.g., nitrate, chloride, acetate), solvent (e.g., DMF, ethanol, water). |

| Slow Evaporation | Gradual removal of solvent from a solution of reactants. | Ligand and metal salt dissolved in a suitable solvent. |

| Diffusion | Slow mixing of reactant solutions to promote crystal growth. | Separate solutions of ligand and metal salt. |

Rational Design and Self-Assembly of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The rational design of MOFs with desired properties is a major focus of contemporary materials chemistry. nih.govyoutube.com

Structural Architectures of MOFs

The use of this compound as a linker in MOF synthesis is anticipated to yield diverse and potentially novel structural architectures. The V-shape of the ligand, a consequence of the tetrahedral geometry around the sulfur atom in the sulfonyl group, can lead to the formation of specific network topologies. For instance, the related V-shaped linker, 4,4'-sulfonyldibenzoic acid (H₂SDBA), has been used to construct MOFs with layered structures and intralayer porosity. nih.gov

The connectivity of the metal nodes and the geometry of the organic linker are the primary determinants of the final MOF architecture. By carefully selecting the metal source, which can form secondary building units (SBUs) of varying nuclearity and geometry, and by controlling the reaction conditions, it is possible to direct the self-assembly process towards a desired topology.

Tunability of Framework Properties

A key advantage of MOFs is the ability to tune their properties through judicious selection and modification of their constituent components. The incorporation of this compound as a linker offers several avenues for property tuning:

Pore Size and Shape: The length and rigidity of the linker directly influence the dimensions of the pores within the MOF.

Surface Functionality: The sulfonyl and imino groups of the linker would be exposed within the pores, creating a specific chemical environment. The sulfonyl groups can impart hydrophobicity, while the imino groups can act as hydrogen-bonding sites, influencing the adsorption selectivity for different guest molecules. nih.govalfa-chemistry.com

Post-Synthetic Modification: The imino groups could potentially undergo further chemical reactions after the MOF has been synthesized, allowing for the introduction of new functional groups and further tailoring of the framework's properties.

Table 2: Influence of Linker Functionality on MOF Properties (Based on Analogous Systems)

| Functional Group | Potential Influence on MOF Properties | Reference |

| Sulfonyl (-SO₂) | Can increase hydrophobicity of pores, potential weak coordination site. | nih.gov |

| Carboxylate (-COOH) | Primary coordination site, influences network topology. | nih.govrsc.org |

| Imino (-NH-) | Hydrogen bonding sites, potential for post-synthetic modification. | patsnap.com |

| Hydroxyl (-OH) | Can increase hydrophilicity and act as a proton source. | nih.gov |

| Amino (-NH₂) | Basic sites, can enhance CO₂ adsorption. | nih.gov |

Coordination Polymers and Hybrid Materials

Beyond the highly ordered structures of MOFs, this compound can also be employed in the synthesis of a broader class of materials known as coordination polymers. These materials may exhibit a lower degree of crystallinity but still possess interesting properties derived from the combination of the organic ligand and the metal center. The flexibility of the sulphonyldiimino bridge could lead to the formation of entangled or interpenetrated networks, which are of interest for their unique mechanical and sorption properties. mdpi.com

Furthermore, this ligand could be incorporated into hybrid materials, where it is combined with other components such as inorganic nanoparticles or other organic polymers to create multifunctional composites with synergistic properties.

Theoretical Modeling of Coordination Chemistry Interactions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding and predicting the behavior of coordination compounds. nih.gov While specific theoretical studies on this compound are not available, computational approaches can be invaluable in several ways:

Predicting Coordination Modes: DFT calculations can be used to determine the most energetically favorable coordination modes of the carboxylate and sulphonyldiimino groups with various metal ions.

Simulating MOF Structures: Computational modeling can help predict the likely topologies of MOFs formed from this linker and different metal SBUs.

Understanding Host-Guest Interactions: The interaction of potential guest molecules with the functionalized pores of a hypothetical MOF can be simulated to predict adsorption selectivity and capacity. nih.govmdpi.comsemanticscholar.org

Investigating Electronic Properties: The influence of the sulfonyl group on the electronic structure of the ligand and the resulting metal complexes can be elucidated through theoretical calculations.

By employing these computational tools, researchers can gain significant insights into the potential of this compound as a building block for new materials, guiding synthetic efforts and accelerating the discovery of novel compounds with desired functionalities.

Research on this compound in Polymer Chemistry Remains Undisclosed

While the fundamental principles of polymer synthesis involving dicarboxylic acids and the properties of polymers containing related structural units, such as sulfonyl and aromatic groups, are well-established, the specific contributions and characteristics that this compound would impart to a polymer chain remain undocumented in the public domain.

General concepts that would theoretically frame the study of this compound include:

Polymer Synthesis: As a dicarboxylic acid, this compound could theoretically undergo condensation polymerization with various co-monomers. For instance, reaction with diols would yield polyesters, while reaction with diamines would produce polyamides. The presence of the sulfonyl-diimino group would be expected to influence the resulting polymer's thermal stability, solubility, and mechanical properties.

Polyimides and Polyurethanes: For the synthesis of polyimides, this monomer would first need to be reacted with a dianhydride to form a polyamic acid, followed by a cyclodehydration step. In polyurethane synthesis, it could potentially be used after conversion to a diol-terminated derivative, which would then react with a diisocyanate.

Advanced Materials: The sulfonyl group and the aromatic rings in the monomer's structure suggest that polymers derived from it could possess high thermal stability and specific mechanical properties. The imino groups could also offer sites for further functionalization or influence intermolecular interactions, potentially leading to materials with unique electronic or recognition properties.

However, without specific research data, any discussion of its role in these applications remains purely speculative. The scientific community has not published findings on the synthesis, characterization, or performance of polymers derived from this compound. Therefore, detailed research findings, data tables, and discussions on its specific applications as requested cannot be provided.

Further investigation would require access to proprietary industrial research or future academic studies that focus on the synthesis and polymerization of this particular monomer.

Polymer Chemistry and Advanced Materials Science Applications of Sulphonyldiimino Bisbenzoic Acid

Photoresponsive Materials Developmentresearchgate.net

The development of photoresponsive materials, which can change their properties in response to light, is a rapidly advancing field in polymer chemistry and materials science. specificpolymers.com These materials often incorporate photochromic molecules that can undergo reversible or irreversible transformations upon irradiation. specificpolymers.com While extensive research has been conducted on various chromophores, a thorough review of scientific literature reveals a notable absence of studies specifically investigating the use of (Sulphonyldiimino)bisbenzoic acid in the development of photoresponsive materials.

However, by examining the constituent chemical groups within This compound —namely the sulfonyl group and the aromatic diamine structure—it is possible to infer its potential for such applications by analogy to well-researched classes of photoresponsive polymers. The core principles of photoresponsivity in polymers often rely on the integration of specific light-sensitive moieties into the polymer backbone or as side chains. dtic.mil

A key strategy for inducing photoresponsivity is the incorporation of azobenzene (B91143) units. rsc.org The reversible trans-cis isomerization of the azobenzene group upon exposure to light of specific wavelengths leads to significant changes in the polymer's conformation, which in turn affects its macroscopic properties. dtic.mil This principle is demonstrated in the synthesis of various photoresponsive polymers. For instance, a novel photo- and pH-sensitive cationic waterborne polyurethane (Azo-CWPU) was created by incorporating a new aromatic azo-containing monomer, 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD). researchgate.net This polymer exhibited rapid changes in its UV-Vis absorption spectra under irradiation. researchgate.net

The sulfonyl group, another key feature of This compound , has also been explored in the context of photoresponsive and nonlinear optical materials. nyu.edu For example, novel photosensitive polysulfones with chalcone (B49325) or cinnamate (B1238496) units in the side chains have been synthesized. researchgate.net These polymers demonstrated photocrosslinking capabilities upon UV irradiation, a property monitored by UV-vis spectroscopy. researchgate.net

The following tables present data from research on photoresponsive polymers that, while not containing This compound , feature the analogous sulfonyl or azo-moieties, illustrating the types of photoresponsive behavior that could be targeted in future research.

Table 1: Photoresponsive Behavior of Azo-Containing Cationic Waterborne Polyurethane (Azo-CWPU) researchgate.net

| Property | Observation |

| Monomer for Synthesis | 2,2′-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol (EDPD) |

| Photoresponsive Behavior | Rapid changes in UV–Vis absorption spectra upon irradiation. |

| pH Sensitivity | Dispersion displays bright yellow, orange, and red colors with changing pH values. |

Table 2: Properties of Photosensitive Polysulfones with Chalcone/Cinnamate Side Units researchgate.net

| Polymer Type | Photoresponsive Mechanism | Key Properties |

| Polysulfone with Chalcone Side Units | Photocrosslinking via chalcone units upon UV irradiation. | Higher photosensitivity, better thermal and mechanical properties compared to the cinnamate-substituted polysulfone. |

| Polysulfone with Cinnamate Side Units | Photocrosslinking via cinnamate units upon UV irradiation. | Excellent solubility in various polar solvents before crosslinking; rendered insoluble after photocrosslinking. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.